2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For the related compound Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate, the InChI code is 1S/C15H14O2S/c1-2-17-15(16)7-12-10-5-3-4-6-11(10)13-8-18-9-14(12)13/h3-6,8-9,12H,2,7H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol” are not well-documented in the sources I found. For the related compound Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate, it is described as a colorless to tan liquid or solid .Scientific Research Applications
Application in Biochemical Research
- Scientific Field : Biochemistry and Virology
- Summary of Application : A series of 8H-indeno[1,2-d]thiazole derivatives, which are structurally similar to 2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol, were synthesized and evaluated for their biochemical activities against SARS-CoV-2 3CL protease .
- Methods of Application : The compounds were synthesized and their biochemical activities were evaluated against SARS-CoV-2 3CL protease .
- Results or Outcomes : Among the synthesized compounds, the representative compound 7a displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL protease .
Application in Organic Chemistry
- Scientific Field : Organic Chemistry
- Summary of Application : 8H-Indeno[1,2-c]thiophen-8-ols, which are structurally similar to 2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol, were used in an atroposelective kinetic resolution via a Pd-Catalyzed C–C Bond Cleavage Reaction .
- Methods of Application : The reaction proceeds in a highly regioselective manner, and both optically active thiophene-phenyl atropisomers and stereogenic 8H-indeno[1,2-c]thiophen-8-ols were obtained with high enantiomeric excesses .
- Results or Outcomes : The synthetic applications of the obtained thiophenyl atropisomers were briefly investigated .
Application in Chemical Synthesis
- Scientific Field : Chemical Synthesis
- Summary of Application : Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate, a compound structurally similar to 2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol, is used in chemical synthesis .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
Application in Chemical Synthesis
- Scientific Field : Chemical Synthesis
- Summary of Application : Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate, a compound structurally similar to 2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol, is used in chemical synthesis .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
properties
IUPAC Name |
2-(4H-indeno[2,3-c]thiophen-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c14-6-5-11-9-3-1-2-4-10(9)12-7-15-8-13(11)12/h1-4,7-8,11,14H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUKZVGCSFZCNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CSC=C23)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.